4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
Overview
Description
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes a hydrazone group attached to a methoxy-substituted dihydropyrimidine ring
Scientific Research Applications
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazone group allows it to act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent. Its unique structure may interact with biological targets in novel ways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Preparation Methods
The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine typically involves the reaction of 5-methoxy-1,4-dihydropyrimidine-4-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process
Chemical Reactions Analysis
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group to an amine group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield 5-methoxy-1,4-dihydropyrimidine-4-one derivatives, while reduction can produce 4-amino-5-methoxy-1,4-dihydropyrimidine.
Mechanism of Action
The mechanism of action of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions may lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can be compared with other similar compounds, such as:
4-Hydrazono-5-methyl-1,4-dihydropyrimidine: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-Hydrazono-5-ethoxy-1,4-dihydropyrimidine: The ethoxy group provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in chemical behavior and applications.
4-Hydrazono-5-chloro-1,4-dihydropyrimidine: The presence of a chloro group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methoxypyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFLTBQJYNGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547617 | |
Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-06-4 | |
Record name | 4-Hydrazinyl-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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